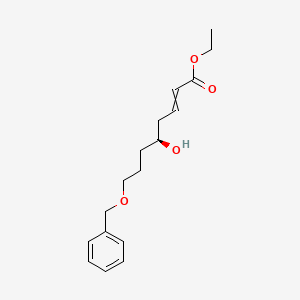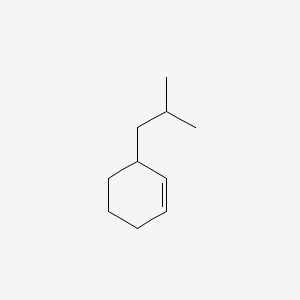
Cyclohexene, 3-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-methylpropyl)- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 3-(2-methylpropyl)- often involves catalytic hydrogenation of isobutylbenzene followed by dehydrogenation. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene, 3-(2-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium (Pd) or Platinum (Pt) catalyst
Substitution: Halogens (Cl2, Br2), Halogenating agents (NBS, NCS)
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Cyclohexene, 3-(2-methylpropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Cyclohexene, 3-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The pathways involved include oxidation, reduction, and conjugation reactions mediated by enzymes like cytochrome P450 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexene, 3-isobutyl-
- 3-Isobutyl-1-cyclohexene
- Cyclohexene, 3-(2-propenyl)-
- Cyclohexene, 3-(2-propynyl)-
Uniqueness
Cyclohexene, 3-(2-methylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its isobutyl group at the 3-position of the cyclohexene ring differentiates it from other cyclohexene derivatives, influencing its reactivity and applications .
Eigenschaften
CAS-Nummer |
4104-56-7 |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI-Schlüssel |
NVLNRIBMCIJLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


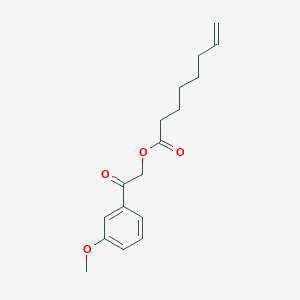
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)
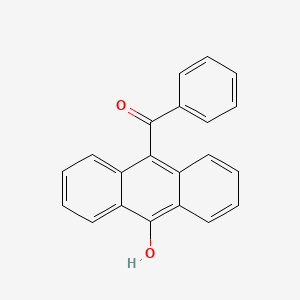

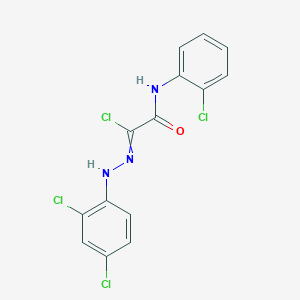
![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![5-methyl-N-pentylpyrimido[5,4-b]indol-4-amine](/img/structure/B14176663.png)
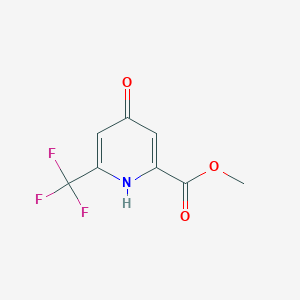
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
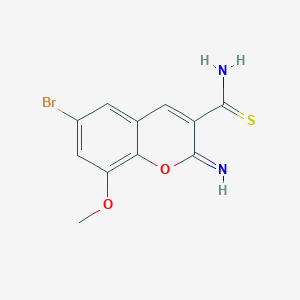
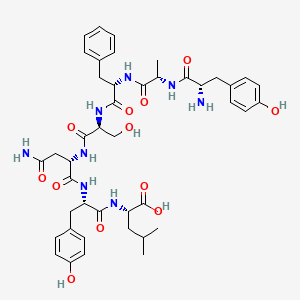
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)
